3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one
Overview
Description
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which includes a furo[3,4-c]pyridine ring system fused to a piperidin-3-one moiety
Mechanism of Action
Mode of Action
It’s known that the compound undergoes a unique four-step cascade reaction, which includes c–h activation, lossen rearrangement, annulation, and lactonization .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It’s also known to inhibit CYP3A4, an important enzyme involved in drug metabolism .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one typically involves a multi-step process. One notable method includes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates. This unique domino reaction encompasses C–H activation, Lossen rearrangement, annulation, and lactonization . These steps are crucial for constructing the spiro structure and ensuring the correct functional groups are in place.
Industrial Production Methods
While specific industrial production methods for 3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one: Similar in structure but with different functional groups.
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidine] hydrochloride: A hydrochloride salt form with similar core structure.
Uniqueness
3H-Spiro[furo[3,4-c]pyridine-1,4’-piperidin]-3-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
spiro[furo[3,4-c]pyridine-1,4'-piperidine]-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-8-7-13-4-1-9(8)11(15-10)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGIDFARCXVVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=NC=C3)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703791 | |
Record name | 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781609-42-5 | |
Record name | 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50703791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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